molecular formula C20H21NO4 B1353794 (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one CAS No. 201856-53-3

(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one

Cat. No. B1353794
M. Wt: 339.4 g/mol
InChI Key: XSYLUBKWRZCOQP-CXRLMVSZSA-N
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Description

“(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one” is a synthetic molecule with unique physical and chemical properties . It has a CAS number of 201856-53-3 .


Molecular Structure Analysis

The molecular formula of this compound is C20H21NO4 . It has a molecular weight of 339.385 . The exact structure would be best determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 464.8±55.0 °C at 760 mmHg, and a melting point of 1.22ºC . Its exact mass is 339.147064 and it has a LogP value of 2.37 .

Scientific Research Applications

Synthesis of Taxol and Its Analogs

  • Taxol Synthesis : This compound has been used in the semisynthesis of Taxol, an important anti-cancer drug. The β-lactam synthon method, utilizing the enantiomerically pure taxol C-13 side chain, is a notable application. This approach involves coupling (3R,4S)-N-benzoyl-3-(1-ethoxyethoxy)-4-phenyl-2-azetidinone with protected baccatin III derivatives, leading to the synthesis of optically pure Taxol (Ojima et al., 1992).

Enzymatic Synthesis in Pharmaceutical Applications

  • Ezetimibe Intermediate Synthesis : The compound plays a role in the enzymatic synthesis of ezetimibe intermediates. By employing recombinant Escherichia coli expressing carbonyl reductase, this method provides an efficient approach to synthesize chiral side chains for ezetimibe, a drug used to lower cholesterol (Liu et al., 2017).

Synthesis of Novel Chemotherapeutic Agents

  • Docetaxel Synthesis : Another application is in the synthesis of novel chemotherapeutic agents like docetaxel. The process involves the synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one, which is then used to esterify protected 10-desacetylbaccatin III, leading to novel C-3' methyl docetaxel derivatives (Lucatelli et al., 2002).

Peroxisome Proliferator-Activated Receptor Agonists

  • PPARgamma Agonists Synthesis : The compound has been used in the synthesis of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which have potential antidiabetic activity. This involves modifications to the N-2-benzoylphenyl moiety and evaluation of their effect on PPARgamma activity (Cobb et al., 1998).

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Antioxidant Synthesis : This compound has been incorporated into the synthesis of antimicrobial and antioxidant agents. Thefunctionalized derivatives exhibit varying degrees of antimicrobial and antioxidant activities, which highlights their potential in pharmaceutical and healthcare applications (Rangaswamy et al., 2017).

Inhibition of Human Leukocyte Elastase

  • HLE Inhibitors : It has been used in the synthesis of inhibitors for human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. The synthesized compounds demonstrate significant inhibitory potency for HLE, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) (Finke et al., 1995).

Molecular Structure Studies

  • Structural Analysis : Studies have been conducted on similar compounds to understand their molecular structure, which is crucial for rational drug design and synthesis. This involves experimental and theoretical analyses, such as X-ray diffraction and computational modeling, to understand the molecular geometry and electronic properties (Inkaya et al., 2012).

Cleavage of the Amide Bond

  • Amide Bond Cleavage in β-Lactams : Research has explored the nucleophilic cleavage of the amide bond in β-lactams, an important reaction in medicinal chemistry. The studies provide insights into the transformation and applications of β-lactam derivatives in the synthesis of various pharmaceutical compounds (Kano et al., 1979).

Sources of Enantiopure α-Amino Acids

  • Synthesis of α-Amino Acids : The compound is used as a source for the synthesis of enantiopure α,α-dialkyl α-amino acids, which are valuable in peptide synthesis and drug discovery. This application demonstrates the versatility of (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one in creating building blocks for more complex molecules (Rojas‐Lima et al., 2005).

Biosynthesis of Benzoic Acid

  • Benzoic Acid Biosynthesis : Research has shown that compounds like (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one can be involved in the biosynthesis pathways of benzoicacid in plants and bacteria. Understanding these pathways is crucial for deciphering the biosynthesis of many natural products, including pharmaceuticals (Hertweck et al., 2001).

Antibacterial and Anthelmintic Activity

  • Antibacterial and Anthelmintic Compounds : Studies have also been conducted to synthesize compounds with antibacterial and anthelmintic activities using derivatives of this compound. These activities are significant in the development of new treatments for infectious diseases (Debnath & Manjunath, 2011).

Synthesis of Foldamers

  • Foldamer Synthesis : The compound has been used in synthesizing oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which are precursors to foldamers. These foldamers are a new class of pseudoprolines and have potential in controlling the formation of specific peptide bonds in proteins (Lucarini & Tomasini, 2001).

Synthesis of Radiolabeled Compounds

  • Radiolabeled Taxol Synthesis : This compound is also pivotal in the synthesis of radiolabeled Taxol, which can be used in medical imaging and as a research tool in understanding the drug's mechanism of action (Walker et al., 1995).

Investigation of Self-Addition Reactions

  • Self-Addition Reactions : Research includes the investigation of self-addition reactions from the alkylation of amino acid-derived oxazolidinones, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Abell et al., 1996).

properties

IUPAC Name

(3R,4S)-1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3/t14?,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYLUBKWRZCOQP-CXRLMVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one

CAS RN

201856-53-3
Record name 201856-53-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Park - 1994 - search.proquest.com
This thesis consists of three topics:(1) synthesis and structure-activity relationships of new taxoids derived from 14-hydroxy-10-deacetylbaccatin III;(2) new and efficient routes to …
Number of citations: 0 search.proquest.com

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